4-Acetyl-7-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
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Description
“4-Acetyl-7-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione” is a chemical compound. It is also known as “4,7-Diphenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione” and “3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride”. Its molecular formula is C20H16O3 and it has a molecular weight of 304.3392 .
Molecular Structure Analysis
The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Zeolite-catalyzed Synthesis
Zeolite-catalyzed reactions involving acetylbenzofuran derivatives lead to the efficient synthesis of complex organic molecules, such as pentane-2,4-diones, which are valuable intermediates in organic synthesis. These reactions highlight the potential of using zeolite as a catalyst for synthesizing compounds with benzofuran moieties, which are common in various biologically active compounds (Richard et al., 1998).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds using benzofuran derivatives is an area of significant interest due to the biological activities associated with these heterocycles. The development of methods to synthesize benzofurans, pyridazones, and pyridones showcases the versatility of these compounds in synthesizing a broad spectrum of biologically active molecules (Patankar et al., 2000).
Advanced Materials Development
Research into the solubility properties and Hansen solubility parameters of benzofuran derivatives has opened new avenues for solvent selection in molecular bulk heterojunction systems. This is particularly relevant in the field of organic photovoltaics, where the selection of appropriate solvents based on cohesive energy densities can lead to improved device performance (Walker et al., 2011).
Molecular Structure Analysis
The detailed molecular structure analysis of benzofuran derivatives, including X-ray diffraction and spectroscopic methods, contributes to our understanding of the chemical and physical properties of these compounds. This information is crucial for designing molecules with specific characteristics for use in various applications, ranging from catalysis to material science (Coskun, 2017).
Biological Applications
Benzofuran derivatives have been explored for their antimicrobial and enzymatic activity, providing insights into the potential use of these compounds in developing new therapeutic agents. The structure-activity relationship (SAR) studies of these molecules can lead to the identification of potent bioactive compounds with specific mechanisms of action (Mehdi et al., 2011).
Properties
IUPAC Name |
4-acetyl-7-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-9(17)11-7-8-12(10-5-3-2-4-6-10)14-13(11)15(18)20-16(14)19/h2-8,11-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSZEDVVBWRLRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C=CC(C2C1C(=O)OC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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